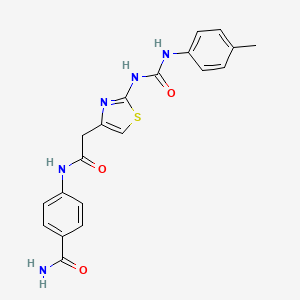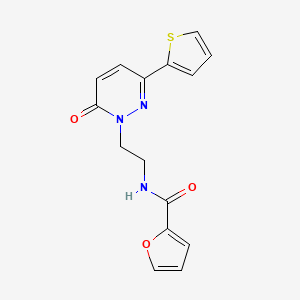
3-Fluoro-5-nitropyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-5-nitropyridin-1-ium-1-olate is a useful research compound. Its molecular formula is C5H3FN2O3 and its molecular weight is 158.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Molecular Packing and Interaction Patterns
The structure of closely related compounds, such as 2-chloro-4-nitropyridine N-oxide, demonstrates the importance of nitro groups' planarity with aromatic rings and their influence on molecular packing, exhibiting patterns like herringbone, which are crucial for designing materials with specific crystallographic properties (Shafer et al., 2018).
Medical Imaging
Positron Emission Tomography (PET) Imaging
Fluorine-18 labelled fluoropyridines, which can be derived from pyridyliodonium salts, are increasingly applied in PET imaging. The specific placement of fluorine-18 enables the stable imaging of targeted biological processes, highlighting the role of fluoropyridines in developing advanced imaging agents (Carroll et al., 2007).
Fluorescent Probes and Materials
Fluorophores for Biological Applications
Research on rhenium(I) tricarbonyl complexes, involving ancillary ligands like pyridine Schiff bases, underscores the potential of these complexes in fluorescent imaging, especially in bacterial and fungal cells. The intramolecular hydrogen bond in these ligands acts as a switch between visible and NIR emissions, relevant for designing specific probes for biological applications (Morales-Guevara et al., 2022).
Organic Synthesis and Chemical Reactivity
Synthesis of Fluoropyridines
Methods for synthesizing fluoropyridines through fluorodenitration reactions mediated by tetrabutylammonium fluoride highlight the versatility of nitropyridines in organic synthesis. These reactions pave the way for generating compounds with potential pharmacological activities (Kuduk et al., 2005).
Properties
IUPAC Name |
3-fluoro-5-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYNPMFWRRDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)


![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)





